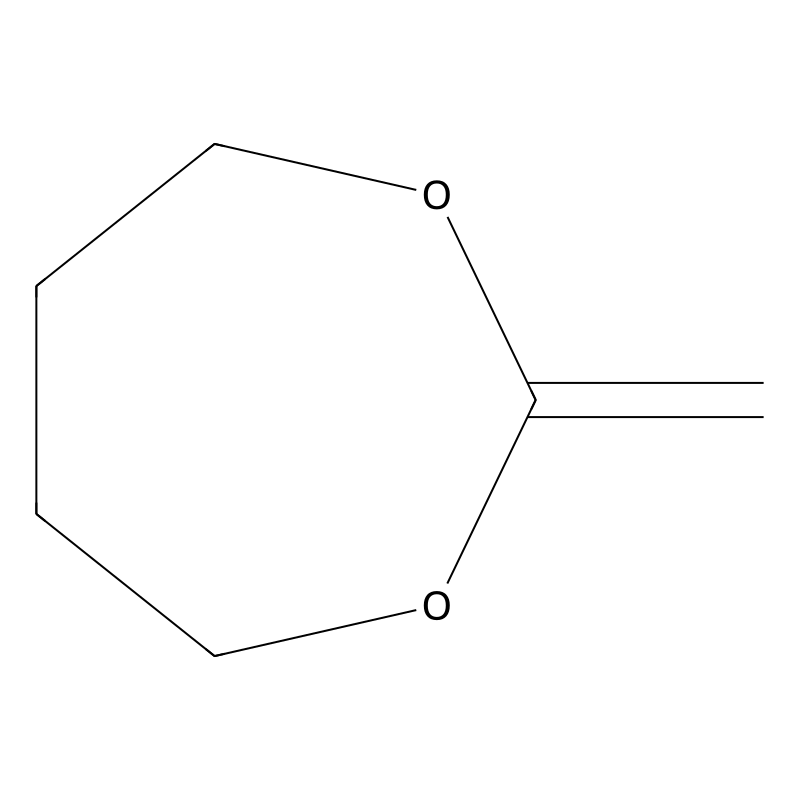

2-Methylene-1,3-dioxepane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-Methylene-1,3-dioxepane has been synthesized and characterized by researchers for its potential applications in various fields. Studies have explored different methods for its synthesis, including:

- Reaction of ketene with 1,3-propanediol under acidic conditions [].

- Ring-opening polymerization of cyclic acetals [].

Researchers have also employed various techniques to characterize the structure and properties of 2-Methylene-1,3-dioxepane, such as:

- Nuclear magnetic resonance (NMR) spectroscopy [, ].

- Mass spectrometry [, ].

- Infrared (IR) spectroscopy [].

Potential Applications:

Research suggests that 2-Methylene-1,3-dioxepane may hold promise for various applications, including:

2-Methylene-1,3-dioxepane is a cyclic compound with the molecular formula CHO and a molar mass of 114.14 g/mol. This compound features a unique structure characterized by a dioxepane ring, which is a six-membered ring containing two oxygen atoms. Its physical properties include a predicted density of approximately 0.97 g/cm³ and a boiling point around 172.8 °C. It is typically stored under inert gas conditions to prevent degradation and is classified under hazard class 3 due to its flammable nature .

- Free Radical Polymerization: This compound can undergo free radical polymerization, allowing for the formation of copolymers with other monomers such as vinyl acetate and acrylates .

- Hetero-Diels–Alder Reactions: It acts as a versatile building block in hetero-Diels–Alder reactions, facilitating the formation of complex cyclic structures .

- Cycloaddition Reactions: The compound can also engage in [2+2] and 1,3-dipolar cycloadditions, which further expand its utility in synthetic chemistry .

Research indicates that 2-methylene-1,3-dioxepane derivatives exhibit promising biological activity. For instance, functionalized terpolymers derived from this compound have shown potential as biodegradable drug delivery systems. These systems can release therapeutic agents in response to pH changes, making them suitable for targeted cancer therapies . In vitro studies have demonstrated that these polymeric prodrugs can effectively inhibit cancer cell proliferation, highlighting their potential in medical applications .

Several methods have been developed for synthesizing 2-methylene-1,3-dioxepane:

- Ring-Opening Polymerization: This method involves the polymerization of cyclic ketene acetals under specific conditions to yield the desired compound .

- Condensation Reactions: A common synthetic route includes reacting methylene chloride with ethylene glycol under acidic conditions to form the dioxepane structure .

- Terpolymerization: The synthesis of functional terpolymers incorporating 2-methylene-1,3-dioxepane can be achieved through radical ring-opening copolymerization with other monomers like poly(ethylene glycol) methyl ether methacrylate .

The applications of 2-methylene-1,3-dioxepane are diverse:

- Biodegradable Polymers: It serves as a key component in creating biodegradable polymers that can be utilized in drug delivery systems and other medical applications .

- Material Science: The compound is used in the production of copolymers that exhibit desirable mechanical properties and degradation profiles for various industrial applications .

- Chemical Synthesis: Due to its reactivity, it is employed as a building block in organic synthesis, facilitating the construction of complex molecules .

Interaction studies involving 2-methylene-1,3-dioxepane primarily focus on its behavior in biological systems and its interactions with other chemical entities. Research has shown that polymers derived from this compound can self-assemble into micelles capable of encapsulating drugs for targeted delivery. These micelles demonstrate enhanced cellular uptake and controlled release profiles under varying pH conditions, indicating their potential for effective drug delivery systems .

Several compounds share structural similarities with 2-methylene-1,3-dioxepane. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dioxolane | CHO | Five-membered ring; less reactive |

| 1,4-Dioxane | CHO | Saturated six-membered ring; stable |

| 2-Methyl-1,3-dioxolane | CHO | Similar structure; different substituents |

| 2-Methylene-4,5,6,7-tetrahydro-1,3-dioxepin | CHO | More complex structure; higher molecular weight |

The uniqueness of 2-methylene-1,3-dioxepane lies in its ability to undergo specific polymerization reactions and its application in creating biodegradable materials and drug delivery systems. Its reactivity and structural characteristics make it a valuable compound in both synthetic chemistry and material science.

XLogP3

GHS Hazard Statements

H228 (97.44%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Wikipedia

Dates

Degradable Copolymer Nanoparticles from Radical Ring-Opening Copolymerization between Cyclic Ketene Acetals and Vinyl Ethers

Johanna Tran, Théo Pesenti, Jonathan Cressonnier, Catherine Lefay, Didier Gigmes, Yohann Guillaneuf, Julien NicolasPMID: 30540444 DOI: 10.1021/acs.biomac.8b01500

Abstract

2-Methylene-1,3-dioxepane (MDO) and different vinyl ether (VE) monomers were successfully copolymerized by free-radical radical ring-opening copolymerization (rROP) to yield P(MDO- co-VE) copolymers with M= 7 000-13 000 g·mol

and high molar fractions of MDO ( F

= 0.7-0.9). By using VE derivatives of different aqueous solubilities or by grafting PEG chains onto the copolymers by "click" chemistry via azide-containing VE units, hydrophobic, amphiphilic and water-soluble copolymers were obtained. The different copolymers were then formulated into nanoparticles by nanoprecipitation using Pluronics for hydrophobic copolymers, without surfactant for amphiphilic copolymers, or blended with PMDO for water-soluble copolymers. Most of the copolymers led to nanoparticles with average diameters in the 130-250 nm with narrow particle size distributions and satisfying colloidal stability for a period of at least 1-2 weeks and up to 6 months. The copolymers were successfully degraded under accelerated, hydrolytic or enzymatic conditions. Hydrophobic copolymers led to degradation kinetics in PBS similar to that of PCL and complete degradation (-95% in M

decrease) was observed in the presence of enzymes (lipases). Preliminary cytotoxicity assays were performed on endothelial cells (HUVEC) and macrophages (J774.A1) and revealed high cell viabilities at 0.1 mg·mL

.

Surface-Functionalized Biodegradable Nanoparticles Consisting of Amphiphilic Graft Polymers Prepared by Radical Copolymerization of 2-Methylene-1,3-Dioxepane and Macromonomers

Taka-Aki Asoh, Takahito Nakajima, Takuya Matsuyama, Akihiko KikuchiPMID: 26047951 DOI: 10.1021/acs.langmuir.5b01149

Abstract

Biodegradable polyester-based nanoparticles were prepared by the precipitation of amphiphilic graft copolymers, which were prepared by the ring-opening radical copolymerization of 2-methylene-1,3-dioxepane (MDO) and amphiphilic macromonomers. The diameter of the nanoparticles was controlled by the degree of grafting and the molecular weight of the grafting oligomer. PMDO-g-poly(ethylene glycol) nanoparticles were degraded by the alkaline hydrolysis of the polyester backbone. Although the colloidal stability of nanoparticles was retained due to the reorientation of the PEG chains during hydrolysis, the size of the nanoparticles decreased with increasing hydrolysis time. We also prepared PMDO-g-poly(N-isopropylacrylamide) nanoparticles, which show aggregation in response to increasing temperature.Backbone-Degradable Polymers Prepared by Chemical Vapor Deposition

Fan Xie, Xiaopei Deng, Domenic Kratzer, Kenneth C K Cheng, Christian Friedmann, Shuhua Qi, Luis Solorio, Joerg LahannPMID: 27900826 DOI: 10.1002/anie.201609307

Abstract

Polymers prepared by chemical vapor deposition (CVD) polymerization have found broad acceptance in research and industrial applications. However, their intrinsic lack of degradability has limited wider applicability in many areas, such as biomedical devices or regenerative medicine. Herein, we demonstrate, for the first time, a backbone-degradable polymer directly synthesized via CVD. The CVD co-polymerization of [2.2]para-cyclophanes with cyclic ketene acetals, specifically 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), results in well-defined, hydrolytically degradable polymers, as confirmed by FTIR spectroscopy and ellipsometry. The degradation kinetics are dependent on the ratio of ketene acetals to [2.2]para-cyclophanes as well as the hydrophobicity of the films. These coatings address an unmet need in the biomedical polymer field, as they provide access to a wide range of reactive polymer coatings that combine interfacial multifunctionality with degradability.Functional Degradable Polymers by Radical Ring-Opening Copolymerization of MDO and Vinyl Bromobutanoate: Synthesis, Degradability and Post-Polymerization Modification

Guillaume G Hedir, Craig A Bell, Rachel K O'Reilly, Andrew P DovePMID: 25997518 DOI: 10.1021/acs.biomac.5b00476